N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide
Description
Properties
Molecular Formula |
C10H9N3O4 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H9N3O4/c1-6(14)12-8-4-10(17-2)7(5-11)3-9(8)13(15)16/h3-4H,1-2H3,(H,12,14) |
InChI Key |
XEACJABKXHUEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide typically involves the reaction of substituted anilines with cyanoacetic acid derivatives. One common method includes the treatment of 4-cyano-5-methoxy-2-nitroaniline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Conversion to 4-amino-5-methoxy-2-nitrophenylacetamide.
Reduction: Formation of 4-cyano-5-methoxy-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano and nitro groups are often involved in hydrogen bonding and electrostatic interactions with target molecules, while the methoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Effects on Molecular Properties
The position and nature of substituents significantly alter the physicochemical and biological behaviors of nitro-acetamides. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Selected Nitro-Substituted Acetamides
*Hypothetical formula based on structural analogs. †Calculated based on formula.
Key Observations:
- Chlorine vs. Cyano: Replacing -CN with -Cl (as in ’s compound) reduces polarity but increases molecular weight slightly (248.11 vs. 247.20 g/mol). Chlorine’s lipophilicity may improve membrane permeability in drug design .
- Methoxy vs. Hydroxy : Methoxy groups (e.g., ) offer moderate electron-donating effects, whereas hydroxyl groups () enhance aqueous solubility but may reduce stability under acidic conditions .
Pharmacological and Toxicological Profiles
Nitro-substituted acetamides exhibit diverse biological activities, but structural nuances dictate specificity:
Key Insights:
- Anticancer Potential: Compounds with -CN/-NO₂ combinations (e.g., target compound) may mimic ’s morpholino derivatives, which showed potent activity against cancer cell lines via kinase inhibition .
Biological Activity
N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound possesses a molecular formula of and a molecular weight of approximately 235.20 g/mol. Its structure includes a cyano group, a methoxy group, and a nitro group attached to a phenyl ring, which contributes to its reactivity and potential biological activity .
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-cyano-5-methoxy-2-nitroaniline as the primary substrate.
- Reagents : Common reagents include acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.
- Reaction Conditions : The reaction is usually conducted under controlled temperature to manage exothermic reactions and ensure complete conversion.
Anticancer Properties
Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
- HCT-116 (Colon Carcinoma) : Exhibited antiproliferative activity with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 0.29 | HCT-116 |
| 5-Fluorouracil | 5 | HCT-116 |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors, leading to altered signaling pathways that induce apoptosis in cancer cells.
- Formation of Reactive Species : The nitro group can undergo reduction to form reactive intermediates that may damage cellular components, contributing to its cytotoxic effects .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
- Antiproliferative Activity : A study demonstrated that derivatives of this compound displayed significant antiproliferative activity against multiple cancer cell lines, suggesting its potential as a lead compound in drug development .
- Molecular Docking Studies : Molecular docking studies revealed promising binding affinities with key proteins involved in cancer progression, indicating that further optimization could enhance its efficacy .
- Toxicity Assessment : Toxicity predictions showed that none of the investigated compounds exhibited AMES toxicity, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
